molecular formula C10H14ClFN2O B2983808 3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1779126-87-2

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B2983808
CAS No.: 1779126-87-2
M. Wt: 232.68
InChI Key: IDYALLSKBBGOHO-UHFFFAOYSA-N
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Description

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS 1779126-87-2) is a chemical compound with the molecular formula C 10 H 14 ClFN 2 O and a molecular weight of 232.68 g/mol . This high-purity building block is a key intermediate in pharmaceutical research, particularly in the development of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . TRPV1 is a non-selective cation channel that functions as a critical integrator of nociceptive (pain) stimuli. As a core structural component, this compound has been utilized in the synthesis of novel analgesic agents designed to inhibit the transmission of nociceptive signaling . Structure-Activity Relationship (SAR) studies have demonstrated that derivatives containing this and similar 2-oxy pyridine motifs in the "C-region" of drug molecules exhibit potent antagonism of capsaicin-induced TRPV1 activation. These investigational compounds have shown strong, efficacious analgesic activity in preclinical models, highlighting the value of this chemical scaffold in pain management research . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any other form of application.

Properties

IUPAC Name

3-fluoro-2-piperidin-4-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYALLSKBBGOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 3-fluoropyridine with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The piperidin-4-yloxy group may also play a role in modulating the compound’s biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Chlorine

3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride (CAS 1417794-23-0)
  • Molecular Formula : C₁₁H₁₃Cl₂F₃N₂O
  • Molecular Weight : 317.14
  • Key Differences :
    • Substitutes fluorine with chlorine at the 3-position.
    • Additional trifluoromethyl (-CF₃) group at the 5-position.
    • Impact :
  • The electron-withdrawing -CF₃ group stabilizes the pyridine ring, altering electronic distribution and reactivity .
3-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride
  • Key Differences :
    • Lacks the -CF₃ group.
    • Impact :
  • Simpler structure may improve synthetic accessibility.
  • Lower molecular weight (compared to the -CF₃ analog) could favor metabolic stability .

Piperidine Substitution Patterns

3-Fluoro-2-(piperidin-3-yloxy)pyridine Hydrochloride (CAS 1707369-80-9)
  • Key Differences :
    • Piperidin-3-yloxy group instead of 4-yloxy.
    • Impact :
  • Altered spatial orientation may affect binding to target receptors (e.g., G-protein-coupled receptors).
  • 3-yloxy substitution could reduce steric hindrance compared to 4-yloxy .
3-(Piperidin-4-yloxy)pyridine Dihydrochloride
  • Molecular Formula : C₁₀H₁₅Cl₂N₂O (inferred from ).
  • Key Differences: No fluorine substituent. Dihydrochloride salt increases solubility but may complicate purification. Impact:

Biological Activity

3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential interactions with various biological targets, particularly in the central nervous system. The compound's structure suggests possible neuropharmacological activity, and preliminary studies indicate its binding affinity to neurotransmitter receptors.

  • Chemical Name : this compound
  • CAS Number : 1189578-05-9
  • Molecular Formula : C10H12ClFN2O
  • Molecular Weight : 232.66 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interactions with neurotransmitter receptors and potential therapeutic applications.

Binding Affinity Studies

Initial research indicates that this compound may interact with various receptors, including dopamine and serotonin receptors. For example, studies have shown that similar piperidine derivatives exhibit significant binding affinities for serotonin (5-HT) and norepinephrine (NE) transporters, suggesting potential antidepressant properties .

Neuropharmacological Effects

Preliminary data suggest that this compound may exhibit neuropharmacological effects, potentially influencing cognitive functions and mood regulation. The compound's structural similarities to known psychoactive agents support this hypothesis .

Case Study 1: Neurotransmitter Interaction

In a study examining the interaction of piperidine derivatives with neurotransmitter receptors, it was found that compounds similar to this compound showed promising results in modulating dopamine D4 receptor activity. This receptor is implicated in various neurological disorders, including schizophrenia and depression .

Case Study 2: Antidepressant Potential

A series of experiments conducted on analogs of the compound revealed that certain modifications led to enhanced affinity for serotonin transporters, indicating a potential antidepressant effect. The study measured IC50 values, demonstrating that specific substitutions significantly improved receptor binding .

Comparative Analysis of Related Compounds

Compound NameBinding Affinity (IC50)Therapeutic Potential
3-Fluoro-2-(piperidin-4-yloxy)pyridineTBDNeuropharmacological effects
Piperidine Derivative A50 nMAntidepressant
Piperidine Derivative B20 nMAntipsychotic

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of the fluorine group.
  • Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-analytical approach is essential:

HPLC : Assess purity using a C18 column with UV detection at 210–260 nm. A purity ≥98% is typical for research-grade material .

1H/13C NMR : Confirm structural integrity by verifying peaks for the fluoropyridine ring (δ ~7.5–8.5 ppm) and piperidinyl protons (δ ~1.5–3.5 ppm) .

Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H]+ at m/z corresponding to the free base (calculated: ~228.2) and HCl adduct .

Elemental Analysis : Verify chloride content (theoretical: ~13.5% for HCl salt) to confirm stoichiometry .

Advanced: How can researchers optimize low yields in the nucleophilic substitution step during synthesis?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Catalysis : Add catalytic KI to facilitate the SNAr mechanism via halogen exchange .

Temperature Control : Conduct reactions at 50–60°C to balance reaction rate and side-product formation .

Intermediate Purification : Pre-purify the fluoropyridine precursor to remove electron-withdrawing impurities that inhibit substitution .

Data Contradiction Note : Some protocols report higher yields in THF compared to DCM . Replicate under inert atmosphere to validate solvent effects.

Advanced: How should discrepancies in biological activity data between batches be addressed?

Answer:
Batch-to-biological variability may arise from:

Conformational Isomerism : Piperidine ring puckering can alter receptor binding. Use NOESY NMR to assess dominant conformers .

Counterion Effects : Compare HCl vs. other salts (e.g., trifluoroacetate) in assay buffers to rule out ionic strength interference .

Impurity Profiling : Screen for trace intermediates (e.g., unreacted piperidinyl alcohol) via LC-MS. Even 0.5% impurities can antagonize target receptors .

Crystallinity Differences : Characterize batches via XRD; amorphous forms may exhibit altered solubility and bioavailability .

Case Study : A 2021 study resolved contradictory kinase inhibition data by correlating bioactivity with residual solvent content (e.g., DMSO) in the compound .

Safety: What are the critical storage and handling protocols for this compound?

Answer:

Storage :

  • Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .
  • Avoid proximity to strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

Handling :

  • Use PPE: Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Conduct reactions in a fume hood to minimize inhalation of fine particulates .

Spill Management :

  • Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste .

Toxicity Note : Limited acute toxicity data exist. Assume LD50 < 500 mg/kg (oral, rat) and prioritize institutional safety review .

Advanced: What strategies can improve the compound’s stability in aqueous solutions for pharmacological assays?

Answer:

pH Buffering : Stabilize solutions at pH 4–5 (near the pKa of the piperidine nitrogen) to minimize hydrolysis .

Cryopreservation : Aliquot and store at -80°C with 5% trehalose to prevent freeze-thaw degradation .

Antioxidants : Add 0.1% ascorbic acid to inhibit radical-mediated degradation in cell culture media .

Container Selection : Use glass vials instead of polystyrene to avoid adsorption losses .

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